molecular formula C10H14N4OSi B12804538 5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- CAS No. 68140-26-1

5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)-

Cat. No.: B12804538
CAS No.: 68140-26-1
M. Wt: 234.33 g/mol
InChI Key: JFKKCQBOYLNEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one is a unique compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. This particular compound features a phenyl group and a trimethylsilyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one typically involves the reaction of phenylhydrazine with trimethylsilyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.

    Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents. This can lead to the formation of a wide range of derivatives with different properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other tetrazole derivatives.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

    Medicine: Tetrazole derivatives, including this compound, are investigated for their potential pharmacological properties, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and trimethylsilyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, further contributing to its biological activity.

Comparison with Similar Compounds

1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1H-tetrazole: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    5-Phenyl-1H-tetrazole: Similar structure but without the trimethylsilyl group, leading to variations in chemical properties.

    1,4-Dihydro-1-phenyl-4-(methyl)-5H-tetrazol-5-one: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and applications.

The presence of the trimethylsilyl group in 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

CAS No.

68140-26-1

Molecular Formula

C10H14N4OSi

Molecular Weight

234.33 g/mol

IUPAC Name

1-phenyl-4-trimethylsilyltetrazol-5-one

InChI

InChI=1S/C10H14N4OSi/c1-16(2,3)14-10(15)13(11-12-14)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

JFKKCQBOYLNEDE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C(=O)N(N=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.